molecular formula C20H18N2O6 B2415047 [3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl](3,4,5-trimethoxyphenyl)methanone CAS No. 956184-32-0

[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2415047
CAS No.: 956184-32-0
M. Wt: 382.372
InChI Key: WTJFAOUMMCAZMW-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone is a complex organic compound that features a unique combination of a benzodioxole ring, a pyrazole ring, and a trimethoxyphenyl group

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O6/c1-24-17-9-13(10-18(25-2)19(17)26-3)20(23)22-7-6-14(21-22)12-4-5-15-16(8-12)28-11-27-15/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJFAOUMMCAZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2C=CC(=N2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and methylene chloride under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often synthesized via the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled with a trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions typically involve strong acids or bases, depending on the type of substitution.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an anticancer agent. Its structure suggests it may interact with specific molecular targets involved in cell proliferation and apoptosis. Studies have shown that similar compounds can inhibit the growth of cancer cells by interfering with microtubule formation or other critical cellular processes .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic components.

Mechanism of Action

The mechanism by which 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone exerts its effects is likely related to its ability to interact with specific proteins or enzymes. For example, it may bind to tubulin, inhibiting microtubule polymerization and thus preventing cell division. Alternatively, it could interact with DNA or other cellular components, leading to apoptosis or other forms of cell death.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone
  • 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone

Uniqueness

Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone is unique due to the presence of three methoxy groups on the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.

Biological Activity

The compound 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone, with the CAS number 956184-32-0, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its potential as an antitumor, anti-inflammatory, and antimicrobial agent.

  • Molecular Formula : C20H18N2O6
  • Molecular Weight : 382.37 g/mol
  • Boiling Point : 595.4 ± 60.0 °C (predicted)
  • Density : 1.35 ± 0.1 g/cm³ (predicted)
  • pKa : -2.29 ± 0.12 (predicted)

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds similar to 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone have been shown to inhibit key oncogenic pathways:

  • Inhibition of Kinases : Pyrazoles have demonstrated inhibitory effects on various kinases such as BRAF(V600E) and EGFR, which are critical in cancer progression .
  • Synergistic Effects with Chemotherapy : Studies have explored the combination of pyrazole derivatives with conventional chemotherapeutics like doxorubicin. In vitro assays on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed enhanced cytotoxicity when used in combination .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is notable:

  • Nitric Oxide Synthase Inhibition : Compounds structurally related to 3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-ylmethanone have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS), leading to reduced inflammation in various models .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented:

  • Broad Spectrum Activity : Pyrazoles exhibit activity against a range of pathogens. For instance, certain derivatives have shown efficacy against bacterial strains and fungi .

Case Studies

StudyFindings
Umesha et al. (2009)Synthesized pyrazole carboxamides exhibited good antimicrobial and antioxidant activity using DPPH radical scavenging assays .
Goulioukina et al. (2016)Evaluated the cytotoxic effects of various pyrazoles in breast cancer cell lines; some compounds showed enhanced effects when combined with doxorubicin .

Q & A

Q. Key techniques :

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and regiochemistry of the pyrazole ring .
  • X-ray crystallography for absolute stereochemical determination, particularly for dihydro-pyrazole derivatives .
  • Mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .
    Case study : A related trimethoxyphenyl-pyrazoline derivative was resolved using X-ray data (R factor = 0.050), confirming planarity of the methanone group .

Intermediate: What in vitro biological assays are used to evaluate its activity, and how are results interpreted?

Q. Common assays :

  • Antimicrobial screening : Disk diffusion/MIC assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Antioxidant activity : DPPH radical scavenging assays, with IC₅₀ values compared to ascorbic acid .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity vs. normal cells .
    Interpretation : Activity is linked to electron-donating groups (e.g., methoxy substituents) enhancing π-π interactions with biological targets .

Advanced: How do structural modifications (e.g., substituent position on benzodioxole or trimethoxyphenyl groups) impact bioactivity?

Q. Structure-Activity Relationship (SAR) findings :

  • Benzodioxol-5-yl vs. benzofuran-2-yl : The dioxolane ring improves metabolic stability compared to furan derivatives, as shown in hepatic microsome assays .
  • Methoxy group positioning : 3,4,5-Trimethoxyphenyl enhances antiproliferative activity (e.g., IC₅₀ = 12 µM vs. 45 µM for mono-methoxy analogs) due to increased lipophilicity and DNA intercalation .
    Methodology : Comparative studies using isosteric replacements and molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Advanced: How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

Q. Strategies :

  • Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate purity : Use HPLC (≥99% purity) to exclude impurities affecting activity .
  • Cross-validate with structural analogs : Compare activity trends across a congeneric series to identify outliers .
    Example : Discrepancies in antifungal activity of pyrazolines were traced to differences in solvent (DMSO vs. ethanol) affecting compound solubility .

Advanced: What computational tools are used to predict physicochemical properties, and how do they align with experimental data?

Q. Tools :

  • ADMET prediction : SwissADME or QikProp for logP, solubility, and bioavailability .
  • DFT calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential maps .
    Case study : Computed logP (XLogP3 = 3.2) for a trimethoxyphenyl analog matched experimental values (3.1 ± 0.2), validating predictive accuracy .

Expert-Level: What strategies are employed to study the compound’s mechanism of action at the molecular level?

Q. Methods :

  • Enzymatic assays : Direct inhibition studies on target enzymes (e.g., topoisomerase II or cytochrome P450) using fluorogenic substrates .
  • Cellular thermal shift assays (CETSA) : Identify target engagement in live cells .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Expert-Level: How are stereochemical challenges addressed during synthesis (e.g., diastereomer separation)?

Q. Solutions :

  • Chiral chromatography : Use of amylose- or cellulose-based columns for enantiomer resolution .
  • Dynamic resolution : Kinetic control via asymmetric catalysis (e.g., BINOL-derived ligands) .
  • X-ray crystallography : Confirm absolute configuration of crystalline intermediates .

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